

An In-depth Technical Guide to PEG5-bis-(ethyl phosphonate)

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Compound of Interest

Compound Name: PEG5-bis-(ethyl phosphonate)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PEG5-bis-(ethyl phosphonate)**, a homobifunctional crosslinker pivotal in modern drug development and bioconjugation. This document outlines its core physicochemical properties, applications, and representative experimental methodologies.

Core Molecular Data

PEG5-bis-(ethyl phosphonate) is a polyethylene glycol (PEG)-based linker molecule. The central PEG moiety, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.^{[1][2]} The terminal ethyl phosphonate groups provide reactive sites for conjugation.^[3]

Property	Value	Source(s)
Molecular Formula	C20H44O11P2	^[4]
Molecular Weight	522.5 g/mol	^[4]
CAS Number	1446282-28-5	^[4]

Applications in Drug Development

PEG5-bis-(ethyl phosphonate) is primarily utilized as a linker in the synthesis of complex therapeutic molecules. Its architecture is particularly suited for applications requiring the connection of two different molecular entities.

A significant application of **PEG5-bis-(ethyl phosphonate)** is in the construction of Proteolysis Targeting Chimeras (PROTACs).^{[5][6][7]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^[8] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.^{[9][10]} PEG linkers, such as **PEG5-bis-(ethyl phosphonate)**, are favored for their ability to improve the aqueous solubility and cell permeability of the resulting PROTAC molecule.^{[1][8]}

The hydrophilic nature of the PEG chain makes **PEG5-bis-(ethyl phosphonate)** a valuable tool in general bioconjugation.^{[2][4]} The process of attaching PEG chains, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and small molecules by:

- **Increasing Solubility:** The PEG chain improves the solubility of hydrophobic molecules in aqueous environments.^[11]
- **Enhancing Stability:** PEGylation can protect conjugated molecules from enzymatic degradation.^[11]
- **Reducing Immunogenicity:** The PEG moiety can shield the conjugated molecule from the host's immune system.^[11]

The ethyl phosphonate groups can be used to link to various biomolecules, nanoparticles, or small molecules for applications in targeted drug delivery and the development of antibody-drug conjugates (ADCs).^{[3][12][13]}

Experimental Protocols

While a specific, detailed synthesis protocol for **PEG5-bis-(ethyl phosphonate)** is not readily available in the provided search results, a general, representative protocol for the synthesis of a PROTAC utilizing a bifunctional PEG linker is presented below. This protocol illustrates a common workflow where a molecule like **PEG5-bis-(ethyl phosphonate)** would be employed.

This protocol describes a two-step coupling process to synthesize a PROTAC molecule, where a target protein ligand (POI ligand) and an E3 ligase ligand are connected via a bifunctional PEG linker.

Materials:

- Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alcohol).
- E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).
- **PEG5-bis-(ethyl phosphonate)** (or a similar bifunctional PEG linker).
- Coupling reagents (e.g., HATU, HOBt, DIPEA).
- Anhydrous solvents (e.g., DMF, DMSO).
- Purification system (e.g., preparative HPLC).

Procedure:

Step 1: First Coupling Reaction - Attachment of the E3 Ligase Ligand to the Linker

- Dissolve the E3 ligase ligand (e.g., with a carboxylic acid group) and the bifunctional PEG linker (e.g., **PEG5-bis-(ethyl phosphonate)**) in an anhydrous solvent such as DMF.
- Add coupling reagents like HATU and an amine base such as DIPEA to the reaction mixture.
- Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
- Upon completion, purify the resulting E3 ligase-linker intermediate using preparative HPLC.

Step 2: Second Coupling Reaction - Attachment of the POI Ligand

- Dissolve the purified E3 ligase-linker intermediate and the POI ligand in an anhydrous solvent.
- Add appropriate coupling reagents based on the functional groups being reacted.

- Stir the reaction at room temperature or a slightly elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress by LC-MS.
- Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Characterization:

- Confirm the identity and purity of the final PROTAC using LC-MS, ^1H NMR, and ^{13}C NMR. The spectra should show peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[8]

Visualization of Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as **PEG5-bis-(ethyl phosphonate)** plays a central role in bringing the target protein and the E3 ligase into proximity.

Caption: PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of **PEG5-bis-(ethyl phosphonate)** for professionals in the field of drug discovery and development. The unique properties of this linker make it a valuable component in the design of next-generation therapeutics.

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